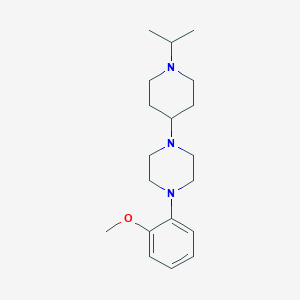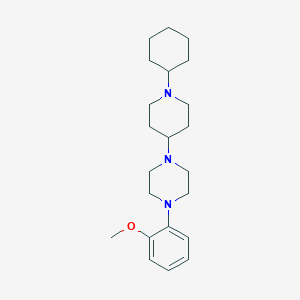![molecular formula C22H28N2O4 B247749 1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247749.png)
1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a dimethoxybenzyl group, and a tolyloxy-ethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 2,5-dimethoxybenzyl chloride under basic conditions to form 1-(2,5-dimethoxybenzyl)piperazine.
-
Ethanone Derivative Formation: : The next step involves the reaction of the piperazine intermediate with 2-p-tolyloxyacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
-
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the ethanone moiety to an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur, particularly at the benzyl and piperazine positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine and benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential pharmacological properties, including its effects on neurotransmitter systems.
-
Biological Research: : The compound is used in studies investigating receptor binding and signal transduction pathways.
-
Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The dimethoxybenzyl group may enhance binding affinity and selectivity, while the tolyloxy-ethanone moiety could influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,5-Dimethoxybenzyl)piperazine: Lacks the tolyloxy-ethanone moiety, potentially resulting in different pharmacological properties.
1-(4-Methoxybenzyl)piperazine: Similar structure but with a methoxy group instead of the dimethoxybenzyl group.
2-(4-Benzylpiperazin-1-yl)-ethanone: Lacks the dimethoxy groups, which may affect its biological activity.
Uniqueness
1-{4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHYLPHENOXY)ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the dimethoxybenzyl and tolyloxy-ethanone moieties may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H28N2O4 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O4/c1-17-4-6-19(7-5-17)28-16-22(25)24-12-10-23(11-13-24)15-18-14-20(26-2)8-9-21(18)27-3/h4-9,14H,10-13,15-16H2,1-3H3 |
InChI-Schlüssel |
TVPBWLBPCQFWSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine](/img/structure/B247667.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247673.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247675.png)
![1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247676.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247677.png)


![1'-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1,4'-bipiperidine](/img/structure/B247682.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247683.png)
![1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247684.png)
![3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B247686.png)
![1-(2-Methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247688.png)
![1-(2-Methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247689.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247690.png)
